2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (molecular formula: C₂₆H₂₁N₃OS; molecular weight: 423.5) features a pyrrolo[3,2-d]pyrimidinone core substituted with a benzylthio group at position 2, a phenyl group at position 7, and an m-tolyl (meta-methylphenyl) group at position 3 . Below, we systematically compare this compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multistep organic reactions. Key steps may include the formation of the pyrrolo[3,2-d]pyrimidine ring system followed by selective functionalization to introduce the benzylthio and tolyl groups.
Industrial Production Methods: Industrial production of this compound would likely focus on optimizing yield and purity through efficient synthetic routes. Techniques such as high-throughput synthesis and automated reaction monitoring could be employed to scale up the production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing benzylthio group.
Reduction: Reduction could affect the nitro or carbonyl groups, depending on specific structural variations.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions: Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Solvents such as dichloromethane or toluene might be employed to optimize reaction conditions.
Major Products: The major products depend on the specific reactions performed. Oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: Used as a scaffold for the development of new synthetic methodologies and to explore reactivity patterns of heterocyclic compounds. Biology: Investigated for its potential to interact with biological macromolecules, possibly acting as enzyme inhibitors or receptor antagonists. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities. Industry: Could serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to enzymes or receptors. The exact mechanism might include inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular pathways.
Similar Compounds
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Slightly different ring system.
7-phenyl-3-(m-tolyl)-2-thio-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzyl group.
2-(benzylthio)-7-methyl-3-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Variation in substitution pattern.
Uniqueness: The uniqueness of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, providing distinct advantages for targeted applications in research and industry.
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Biological Activity
The compound 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure
The structure of this compound features:
- A pyrrolo ring fused to a pyrimidine.
- Substituents including a benzylthio group and phenyl and m-tolyl groups that enhance its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine class exhibit various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated moderate antibacterial and antifungal properties in preliminary studies. For instance, related compounds have shown significant inhibition against various bacterial strains and fungi .
- Enzyme Inhibition : The mechanism of action may involve inhibition of specific enzymes or modulation of receptor activity. This interaction can lead to alterations in key biological pathways .
The biological activity of this compound is thought to be mediated through:
- Binding Interactions : The compound's structure allows it to bind effectively to molecular targets such as enzymes or receptors, potentially inhibiting their activity .
- Modulatory Effects : It may act as a modulator for various biological pathways, influencing cellular responses and therapeutic outcomes .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Methyl-2-(methylthio)-6-phenyl-pyrrolo[2,3-d]pyrimidine | Methylthio group; different substitution | Antimicrobial | Variation in aryl groups affects activity |
| 5-Methylpyrazolo[3,4-d]pyrimidin-4(5H)-one | Pyrazole instead of pyrrole | Antitumor | Different heterocycle influences binding |
| 4-Aminoquinazoline derivatives | Quinazoline core | Anticancer | Known for kinase inhibition |
This table highlights the distinct pharmacological profiles that arise from structural variations within this class of compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics .
- Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was confirmed through enzymatic assays and cell-based studies .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidinone Family
Substituent Variations at Position 2 and 3
Target Compound :
- Position 3: p-Tolyl (4-methylphenyl). Molecular Weight: 240.11 (calculated for C₁₄H₁₃N₃O). Key Data: ¹H NMR (DMSO) δ 2.30 (s, 3H, CH₃), 4.03 (s, 3H, N–CH₃) . Comparison: The absence of a benzylthio group and the para-methyl substitution on the aryl ring may reduce steric bulk and lipophilicity compared to the target compound.
- 2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Position 2: 4-Fluorobenzylthio (–SCH₂C₆H₄F). Position 3: Unsubstituted. Molecular Weight: 351.4 .
Substituent Position Isomerism
- 2-(Benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one :
Thieno[3,2-d]pyrimidinone Analogues
Thienopyrimidinones differ in their core structure (thieno vs. pyrrolo) but share similar pharmacological relevance:
- 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Core: Thieno[3,2-d]pyrimidinone. Substituents: 3-(Trifluoromethyl)benzyl at position 3. Molecular Weight: 386.39 . Key Data: Purity 98%, CAS 1105224-80-3. Comparison: The trifluoromethyl group enhances electronegativity and may improve blood-brain barrier penetration compared to the benzylthio group.
- 3-Allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Core: Pyrrolo[3,2-d]pyrimidinone. Substituents: Allyl group at position 3, methyl at position 4.
Pyrido-Thieno-Pyrimidine Derivatives
These compounds feature additional fused pyridine rings, altering electronic properties:
- 7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-pyrazolyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b): Molecular Weight: Not reported. Key Data: Melting point 183–185°C, 72% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
